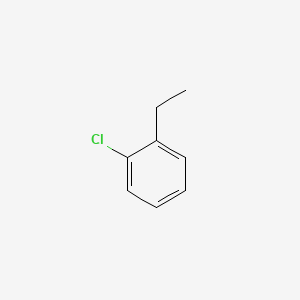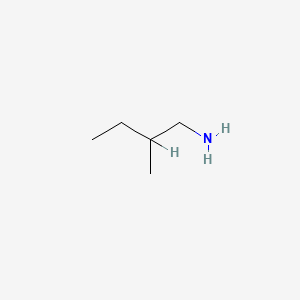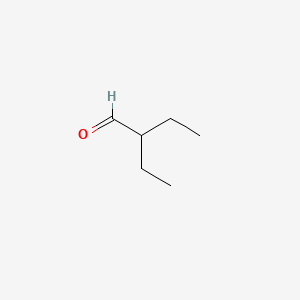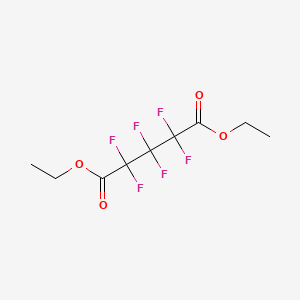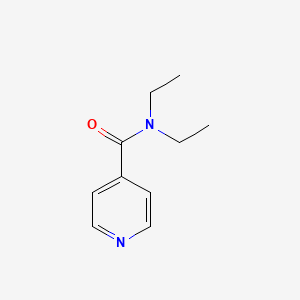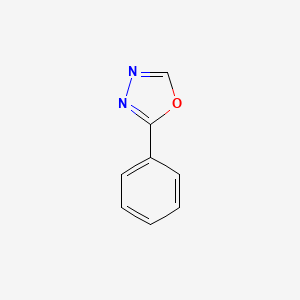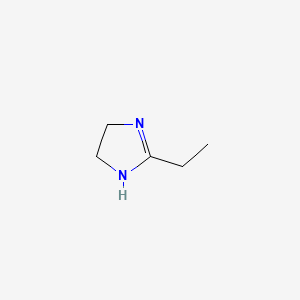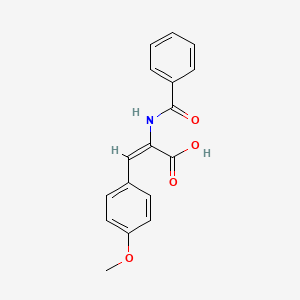
(E)-2-benzamido-3-(4-methoxyphenyl)prop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-benzamido-3-(4-methoxyphenyl)prop-2-enoic acid is a chemical compound with the molecular formula C17H15NO4 and a molecular weight of 297.31 g/mol . It is known for its unique structure, which includes a benzamido group and a methoxyphenyl group attached to an acrylic acid backbone. This compound is used in various scientific research applications due to its reactivity and selectivity.
Vorbereitungsmethoden
The synthesis of (E)-2-benzamido-3-(4-methoxyphenyl)prop-2-enoic acid typically involves the reaction of benzoyl chloride with 4-methoxyphenylacetic acid in the presence of a base, followed by the addition of acrylic acid . The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials. Industrial production methods may involve bulk manufacturing processes, including custom synthesis and procurement .
Analyse Chemischer Reaktionen
(E)-2-benzamido-3-(4-methoxyphenyl)prop-2-enoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
(E)-2-benzamido-3-(4-methoxyphenyl)prop-2-enoic acid is widely used in scientific research due to its versatility. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it is studied for its potential interactions with biological molecules and its effects on cellular processes . In medicine, it is investigated for its potential therapeutic applications, including its use as a precursor for drug development . In industry, it is used in the production of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of (E)-2-benzamido-3-(4-methoxyphenyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The benzamido group can form hydrogen bonds with biological molecules, while the methoxyphenyl group can participate in hydrophobic interactions . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
(E)-2-benzamido-3-(4-methoxyphenyl)prop-2-enoic acid can be compared with other similar compounds, such as 2-Benzamido-3-(4-hydroxyphenyl)acrylic acid and 2-Benzamido-3-(4-chlorophenyl)acrylic acid . These compounds share a similar acrylic acid backbone but differ in the substituents attached to the phenyl ring. The presence of different substituents can significantly affect the reactivity and selectivity of these compounds, highlighting the uniqueness of this compound .
Eigenschaften
Molekularformel |
C17H15NO4 |
|---|---|
Molekulargewicht |
297.3 g/mol |
IUPAC-Name |
(E)-2-benzamido-3-(4-methoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C17H15NO4/c1-22-14-9-7-12(8-10-14)11-15(17(20)21)18-16(19)13-5-3-2-4-6-13/h2-11H,1H3,(H,18,19)(H,20,21)/b15-11+ |
InChI-Schlüssel |
ZGLJWRFLQYAIRP-RVDMUPIBSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)/C=C(\C(=O)O)/NC(=O)C2=CC=CC=C2 |
Kanonische SMILES |
COC1=CC=C(C=C1)C=C(C(=O)O)NC(=O)C2=CC=CC=C2 |
Sequenz |
X |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



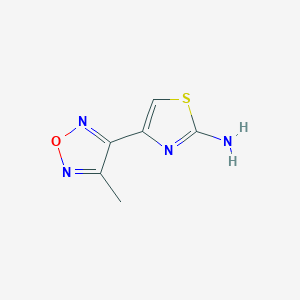
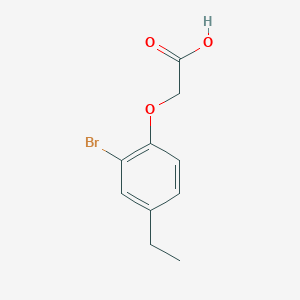

![[(3-Chloro-benzo[b]thiophene-2-carbonyl)-amino]-acetic acid](/img/structure/B1361347.png)
